molecular formula C11H15NO B14841028 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol

4-(Aminomethyl)-3-(cyclopropylmethyl)phenol

Cat. No.: B14841028
M. Wt: 177.24 g/mol
InChI Key: NCNVEDPQZMUAIZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(cyclopropylmethyl)phenol is a chemical compound with a unique structure that includes an aminomethyl group and a cyclopropylmethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime intermediate. This intermediate is then reduced in the presence of a base to yield this compound . Another method involves the reduction of 4-hydroxymethylbenzonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-3-(cyclopropylmethyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(cyclopropylmethyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenol group can undergo redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-(cyclopropylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(aminomethyl)-3-(cyclopropylmethyl)phenol

InChI

InChI=1S/C11H15NO/c12-7-9-3-4-11(13)6-10(9)5-8-1-2-8/h3-4,6,8,13H,1-2,5,7,12H2

InChI Key

NCNVEDPQZMUAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C=CC(=C2)O)CN

Origin of Product

United States

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